N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide

Anticancer MIF2 Tautomerase

This cyclohexanecarboxamide derivative, with a molecular weight of 234.29 g/mol, is provided at ≥98% purity for research use. It demonstrates anticancer activity (IC50 12-18 µM against HeLa, A549, MCF-7) and occupies a unique chemical space among MIF superfamily modulators. Its distinct scaffold makes it an ideal starting point for SAR campaigns focused on MIF2 selectivity or dual MIF1/MIF2 engagement. Do not substitute with generic MIF inhibitors as this introduces uncontrolled variables in target engagement and potency.

Molecular Formula C13H18N2O2
Molecular Weight 234.299
CAS No. 1282142-87-3
Cat. No. B2501240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide
CAS1282142-87-3
Molecular FormulaC13H18N2O2
Molecular Weight234.299
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=C(C=CC(=C2)N)O
InChIInChI=1S/C13H18N2O2/c14-10-6-7-12(16)11(8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5,14H2,(H,15,17)
InChIKeyWPKYEIQTHCNOBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Amino-2-hydroxyphenyl)cyclohexanecarboxamide (CAS 1282142-87-3): Baseline Characterization for MIF2-Targeted Procurement


N-(5-Amino-2-hydroxyphenyl)cyclohexanecarboxamide (CAS 1282142-87-3) is a cyclohexanecarboxamide derivative with a molecular formula of C13H18N2O2 and a molecular weight of 234.29 g/mol . It is reported to possess anticancer properties, with activity observed against multiple cancer cell lines in vitro . This compound has been identified as a building block in the synthesis of various organic compounds and as a potential modulator of macrophage migration inhibitory factor (MIF) pathways [1]. The molecule is currently available from select chemical suppliers at 98% purity , and is used in research applications related to cancer and inflammation .

Why Generic MIF/MIF2 Inhibitors Cannot Substitute for N-(5-Amino-2-hydroxyphenyl)cyclohexanecarboxamide in Targeted Research


The MIF superfamily, comprising MIF1 and MIF2 (also known as D-dopachrome tautomerase, D-DT), exhibits divergent roles in inflammation, cancer progression, and cell signaling. While early MIF inhibitors such as ISO-1 (IC50 ~7 μM) [1] and broader-spectrum agents like 4-IPP (5–10× more potent than ISO-1) [2] provide baseline MIF antagonism, they lack precise targeting of MIF2-specific pathways. Even dedicated MIF2 inhibitors vary drastically in potency and selectivity; for instance, 4-CPPC demonstrates a Ki of 33 μM for MIF2 [3], while optimized analogs like 5d achieve IC50 values of 1.0 μM [4]. N-(5-Amino-2-hydroxyphenyl)cyclohexanecarboxamide, with its unique substitution pattern, occupies a distinct chemical space within this family. Substituting this compound with a generic MIF inhibitor would introduce uncontrolled variables in target engagement, potency, and off-target profiles, thereby confounding experimental outcomes. The quantitative evidence below delineates its specific performance characteristics against relevant comparators.

Quantitative Differentiation: N-(5-Amino-2-hydroxyphenyl)cyclohexanecarboxamide vs. MIF2 Inhibitor Comparators


Anticancer Activity: N-(5-Amino-2-hydroxyphenyl)cyclohexanecarboxamide vs. Known MIF2 Inhibitor R110

While N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide demonstrates broad anticancer activity with IC50 values of 12-18 μM across HeLa, A549, and MCF-7 cell lines , the dedicated MIF2 tautomerase inhibitor R110 shows an IC50 of 15 μM specifically for MIF2 enzymatic inhibition . The comparable cellular potency against A549 (IC50 18 μM) and the direct enzymatic inhibition of R110 (IC50 15 μM) suggest that the target compound may engage a similar or overlapping mechanism but with a broader spectrum of action. This distinction is critical for researchers seeking either pathway-specific MIF2 inhibition (R110) or broader antiproliferative activity.

Anticancer MIF2 Tautomerase

Comparative Potency vs. Prototypical MIF Inhibitor ISO-1

The prototypical MIF tautomerase inhibitor ISO-1 exhibits an IC50 of ~7 μM [1]. The anticancer activity of N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide (IC50 12-18 μM in various cancer cell lines ) is in a similar micromolar range, suggesting that it is not a more potent MIF inhibitor than ISO-1 in direct enzymatic assays. However, its cellular activity in cancer lines indicates that it may possess additional or alternative mechanisms of action beyond simple MIF1 tautomerase inhibition, which is a key point of differentiation for researchers seeking compounds with MIF2-related or MIF-independent anticancer effects.

MIF Inhibition Tautomerase Potency

Selectivity Context: Target Compound vs. MIF2-Selective Inhibitor 4-CPPC

4-CPPC is a well-characterized, selective MIF2 inhibitor with a Ki of 33 μM for MIF2 and a Ki of 431 μM for MIF1, representing a 13-fold selectivity for MIF2 [1]. While no direct selectivity data are available for N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide, its anticancer activity (IC50 12-18 μM) falls within the same micromolar range as 4-CPPC's MIF2 binding affinity (Ki 33 μM). However, without direct comparative selectivity data, the target compound cannot be assumed to share 4-CPPC's MIF2 preference. Researchers requiring confirmed MIF2 selectivity should consider 4-CPPC or 5d; those exploring structure-activity relationships may find the target compound's distinct chemical scaffold valuable.

Selectivity MIF2 Kinase Inhibition

Optimal Research Applications for N-(5-Amino-2-hydroxyphenyl)cyclohexanecarboxamide Based on Quantitative Evidence


Exploratory Structure-Activity Relationship (SAR) Studies in MIF2-Targeted Anticancer Programs

Given its moderate anticancer activity (IC50 12-18 μM across HeLa, A549, and MCF-7 cell lines ) and its structural distinction from known MIF2 inhibitors like R110 (IC50 15 μM) and 5d (IC50 1.0 μM) [1], this compound is ideally suited for SAR campaigns aiming to optimize MIF2 selectivity or potency. Its unique cyclohexanecarboxamide core offers a scaffold for derivatization to improve upon the micromolar baseline activity.

Dual MIF1/MIF2 Pathway Probing in Inflammation and Cancer Models

The compound's lack of confirmed selectivity but demonstrated activity in cancer cell lines at concentrations overlapping with both MIF1 (ISO-1, IC50 ~7 μM [2]) and MIF2 (R110, IC50 15 μM ) inhibition ranges makes it a useful probe for studies where dual MIF1/MIF2 engagement is hypothesized, such as in bladder cancer [3] or inflammatory disorders.

Chemical Biology Tool for Validating MIF2-Dependent Phenotypes in Non-Small Cell Lung Cancer (NSCLC)

With activity against A549 NSCLC cells (IC50 18 μM ), this compound can serve as a starting point for investigating MIF2's role in lung cancer proliferation, particularly in comparison to more potent but non-selective inhibitors like 5d (IC50 1.0 μM [1]). Its use in combination with MIF1-selective agents could help dissect the contributions of each MIF family member to tumor growth.

Quote Request

Request a Quote for N-(5-amino-2-hydroxyphenyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.